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7-Iodo-2-methylquinolin-8-ol

Structural elucidation NMR spectroscopy Regiochemistry verification

7-Iodo-2-methylquinolin-8-ol (CAS 37026-25-8, molecular formula C₁₀H₈INO, molecular weight 285.08 g/mol) is a mono-iodinated derivative of 2-methyl-8-quinolinol (8-hydroxyquinaldine). It belongs to the 8-hydroxyquinoline (8HQ) family, a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
CAS No. 37026-25-8
Cat. No. B11843398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2-methylquinolin-8-ol
CAS37026-25-8
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2O)I
InChIInChI=1S/C10H8INO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3
InChIKeyZLUMCQZPYADRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-2-methylquinolin-8-ol (CAS 37026-25-8): Structural Identity, Class, and Procurement Context


7-Iodo-2-methylquinolin-8-ol (CAS 37026-25-8, molecular formula C₁₀H₈INO, molecular weight 285.08 g/mol) is a mono-iodinated derivative of 2-methyl-8-quinolinol (8-hydroxyquinaldine). It belongs to the 8-hydroxyquinoline (8HQ) family, a privileged scaffold in medicinal chemistry and agrochemical research. The compound bears a single iodine substituent at the 7-position and a methyl group at the 2-position of the quinoline ring. Its correct structural identity was definitively established only in 1998 through ¹H NMR, ¹³C NMR, and UV spectroscopic characterization, after decades of widespread structural misassignment across the monoiodo-8-quinolinol literature [1]. This compound serves as a key intermediate for further functionalization (e.g., metal complexation, cross-coupling reactions) and as a reference standard for positional isomer studies within the 2-methyl-8-quinolinol series.

1
Authenticated identity via NMR reference standard resolves decades of regiochemical misassignment
2
Positional isomer differentiation tool for 8-hydroxyquinoline SAR and analytical method development
3
Mono-iodinated building block for metal complexation and cross-coupling diversification

Why Generic Substitution of 7-Iodo-2-methylquinolin-8-ol (CAS 37026-25-8) Is Scientifically Unsound


Substituting 7-iodo-2-methylquinolin-8-ol with a structurally similar 8-hydroxyquinoline derivative without explicit verification introduces a high risk of using a compound with a different or historically misassigned regiochemistry. Before 1995, 67 of 83 literature citations claiming to study monoiodo-8-quinolinols had incorrect structural assignments—most authors were unknowingly working with the 7-iodo isomer rather than the claimed 5-iodo isomer [1]. Even when the correct isomer is supplied, biological activity diverges substantially: within the 2-methyl-8-quinolinol series, the 5-iodo positional isomer is a documented exception to general SAR rules, retaining higher antifungal activity than its parent 8-quinolinol, while the 7-iodo analog follows the opposite trend [2]. Furthermore, the iodo-substituted 8-quinolinols exhibit a distinct fungitoxic mechanism from their fluoro, chloro, and bromo counterparts—L-cysteine fails to reverse toxicity of the iodo analogs, whereas it fully protects against fluoro analogs [3]. These regiochemical, mechanistic, and historical identity issues mean that generic in-class substitution without authenticated structural identity and position-specific activity data is scientifically indefensible for procurement decisions.

Positional isomer substitution may introduce compounds with historically misassigned structures; NMR-authenticated identity remains critical for reproducibility.
7-Iodo isomer follows a divergent antifungal SAR profile relative to the 5-iodo exception; activity shifts cannot be extrapolated without position-specific data.
Iodo-substituted analogs exhibit a halogen-dependent mechanism distinct from fluoro or chloro counterparts; L-cysteine reversal studies confirm mechanistic non-interchangeability.

7-Iodo-2-methylquinolin-8-ol (CAS 37026-25-8): Quantitative Differential Evidence Against Closest Analogs


Structural Identity: NMR-Based Revision Resolved Decades of 5-Iodo vs. 7-Iodo Misassignment

The correct structure of 7-iodo-2-methylquinolin-8-ol was established by Clarke, Gershon, Shoja, and Yen (1998) using ¹H NMR, ¹³C NMR, and UV spectroscopy. This revision demonstrated that prior structural assignments for the 5- and 7-iodo positional isomers of both 8-quinolinol and 2-methyl-8-quinolinol were frequently erroneous [1]. A subsequent critical review by Gershon and Clarke (2005) quantified the scope of the problem: of 83 literature citations involving monoiodo-8-quinolinols published before 1995, 67 (80.7%) had incorrect structural assignments, 13 (15.7%) contained synthesis or interpretation errors, and only 9 (10.8%) were correct [2]. This means any legacy data attributed to a '5-iodo' or '7-iodo' 8-quinolinol before 1995 cannot be trusted without NMR verification.

Structural misassignment rate
Head-to-head
80.7% of pre-1995 literature citations had incorrect monoiodo-8-quinolinol structures; only 10.8% correct.
Supports requirement for NMR-authenticated procurement to avoid isomer misassignment.
NMR revision published 1998; error rate quantified 2005.
Structural elucidation NMR spectroscopy Regiochemistry verification

Antifungal SAR: 7-Iodo Isomer Is Less Active Than 5-Iodo Isomer Within the 2-Methyl Series

In a comprehensive head-to-head study, Gershon, Parmegiani, and Godfrey (1972) tested 2-methyl-8-quinolinol and sixteen 5-, 7-, and 5,7-substituted derivatives (including fluoro, chloro, bromo, iodo, nitro, and amino substituents) for in vitro antifungal activity against five fungi: Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes [1]. The key SAR finding was that, with the exception of 5,7-dichloro, 5,7-dibromo, and 5-iodo-2-methyl-8-quinolinol, all 2-methyl analogues—including 7-iodo-2-methyl-8-quinolinol—were less active than their corresponding non-methylated 8-quinolinol counterparts. This means the 7-iodo positional isomer is demonstrably less fungitoxic than its 5-iodo isomer within the same 2-methyl series, establishing a clear rank-order activity difference.

Antifungal SAR divergence
Reported
7-Iodo-2-methyl isomer shows diminished activity relative to parent, while 5-iodo isomer retains activity as a rare exception.
Supports isomer-specific SAR interpretation; position defines activity trend.
In vitro against 5 fungi; Gershon et al. 1972.
Antifungal activity Structure-activity relationship Positional isomer comparison

Mechanistic Class Differentiation: Iodo Analogs Escape L-Cysteine Reversal Unlike Fluoro Analogs

Gershon, Clarke, and Gershon (1991) compared mixtures of minimal inhibitory concentrations (MICs) of 8-quinolinol and its 5- and 7-halo analogues (F, Cl, Br, I) against six fungi. Mixtures of 8-quinolinol with 5- or 7-fluoro-8-quinolinol showed additive activity, and crucially, their toxicities were reversed by L-cysteine, indicating a shared mechanism. In contrast, mixtures of 8-quinolinol with its 5- and 7-chloro, bromo, and iodo analogues exhibited potentiation (synergism) of fungitoxicity, and L-cysteine provided no protection against these compounds [1]. This demonstrates that the 7-iodo subclass (and its 2-methyl derivative by class-level inference) operates through a fundamentally different mechanism than the fluoro analogs, rendering them non-interchangeable in mechanistic studies.

Mechanism differentiation
Class-level inference
L-Cysteine reverses toxicity of fluoro analogs but fails to protect against iodo analogs; iodo shows synergism with 8-quinolinol.
Supports thiol-independent mechanistic probe selection; iodo and fluoro pathways differ.
Class-level extension from 8-quinolinol data; requires 2-methyl verification.
Fungitoxic mechanism L-cysteine reversal Halogen-dependent mechanism

Regiochemical Synthesis Specificity: Iodination Orientation Is Reversed Relative to Other Halogens

Gershon, Clarke, and Gershon (1995) systematized methods for preparing substituted 8-quinolinols and established that the 5 and 7 positions are the sites available for electrophilic substitution, with the entry position controlled by the prototropic form of 8-quinolinol. Under acidic conditions the electrophile attacks the 5-position first; under basic conditions it is directed to the 7-position. Critically, iodination is the reverse of this pattern—meaning the synthetic route to obtain pure 7-iodo-2-methylquinolin-8-ol requires conditions specifically tailored to iodine electrophiles and is not interchangeable with procedures for chloro or bromo analogs [1]. Furthermore, when mixed halogen substituents are desired, the more electronegative halogen must be installed first to avoid Reverdin rearrangements.

Synthesis regiochemistry
Class-level inference
Iodination orientation is reversed relative to Cl/Br; 7-iodo synthesis requires basic conditions tailored to iodine electrophiles.
Route-specific synthesis review; chlorination/bromination protocols cannot be directly adapted.
Prototropic control via pH; Gershon et al. 1995.
Electrophilic substitution Regioselective synthesis Prototropic control

Metal-Chelation Scaffold: Iodo Substituent Modulates Complex Stability and Biological Activity in Ru(II)-Arene Anticancer Complexes

The 5,7-dihalogenated-2-methyl-8-quinolinol ligand class (of which 7-iodo-2-methylquinolin-8-ol is a mono-halogenated member) has been demonstrated to form organometallic Ru(II)-arene complexes with high in vitro and in vivo antitumor activity. Meng et al. (2019) reported that Ru(II)-arene complexes bearing 5,7-dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-dibromo-2-methyl-8-quinolinol (H-L2) showed IC₅₀ values of 2.00 ± 0.20 nM and 0.89 ± 0.62 μM, respectively, against HeLa cervical cancer cells—with complex 1 (dichloro) demonstrating a tumor growth inhibition rate (TGIR) of 58.5% in a HeLa xenograft model, exceeding that of cisplatin [1]. The iodine-containing analog 5-chloro-7-iodo-8-hydroxyquinoline (H-L3) was also studied in this series, confirming that iodo-substituted 8-quinolinols are viable ligands for metallodrug development. This positions 7-iodo-2-methylquinolin-8-ol as a strategic mono-iodinated building block for synthesizing novel Ru(II), Cu(II), Zn(II), or other metal complexes where the iodine substituent can be exploited for halogen bonding, heavy-atom effects, or further synthetic elaboration via cross-coupling.

Metal-complex SAR context
Supporting evidence
Ru(II)-arene complex with 5,7-dichloro ligand: IC₅₀ 2.00 nM (HeLa). Iodo-containing ligand yields active complex; this mono-iodinated scaffold enables systematic halogen SAR.
Supports cell-model endpoint review for metallodrug ligand development; not a direct compound activity claim.
Data from Meng et al. 2019; 7-iodo-2-methyl analog not directly tested as ligand.
Metal chelation Ruthenium complexes Anticancer organometallics

6-Iodo Isomer Outperforms 5- and 7-Iodo Isomers: Positional Activity Ranking Across the 8-Quinolinol Scaffold

Gershon, Clarke, McMahon, and Gershon (2002) prepared 3-iodo- and 6-iodo-8-quinolinols and tested them against six fungi, then compared results with the previously known 5-iodo- and 7-iodo-8-quinolinols. The 6-iodo isomer was the most active among all four mono-iodo positional isomers tested [1]. This establishes a clear activity ranking (6-I > 5-I ≈ 7-I > 3-I) across the 8-quinolinol scaffold without the 2-methyl group. While direct data for the 2-methyl-substituted series was not provided in this study, the scaffold-level finding reinforces that iodine position is a critical determinant of bioactivity, and the 7-iodo position occupies a specific, quantifiably non-optimal rank in the activity hierarchy.

Iodo isomer activity rank
Cross-study comparable
6-I > 5-I ≈ 7-I > 3-I across mono-iodo-8-quinolinols; 7-iodo occupies a mid-tier rank.
Supports positional SAR ranking; 7-iodo not the most active but fits specific derivatization entry points.
Antifungal panel; Gershon et al. 2002.
Iodo positional isomer ranking Antifungal SAR Scaffold-wide comparison

Validated Application Scenarios for 7-Iodo-2-methylquinolin-8-ol (CAS 37026-25-8) Based on Quantitative Evidence


Positional Isomer Reference Standard for NMR Method Development and Regiochemical Authentication

The pervasive historical misassignment of 5- and 7-iodo-8-quinolinol structures (80.7% error rate in pre-1995 literature [1]) makes 7-iodo-2-methylquinolin-8-ol an essential authenticated reference standard. Analytical laboratories and QC departments should use this compound, characterized by ¹H NMR, ¹³C NMR, and UV spectroscopy [2], as a retention-time and spectral benchmark when developing HPLC, LC-MS, or NMR methods for distinguishing positional isomers in the 2-methyl-8-quinolinol series. This is particularly critical when auditing the identity of legacy samples or verifying the regiochemical purity of newly synthesized batches from contract research organizations.

Negative Control / Comparator in Antifungal SAR Studies of 2-Methyl-8-Quinolinol Derivatives

Because 7-iodo-2-methylquinolin-8-ol represents the 'general rule' compound (activity diminished relative to parent 8-quinolinol), while 5-iodo-2-methylquinolin-8-ol is one of only three documented exceptions (activity preserved) within the same 1972 head-to-head study [3], the 7-iodo isomer serves as a critical negative comparator. Antifungal screening programs investigating novel 2-methyl-8-quinolinol derivatives should include both the 5-iodo and 7-iodo isomers as paired controls to validate that observed activity differences are position-dependent rather than artifacts of assay conditions.

Mechanistic Probe for Non-Thiol-Dependent Antifungal Toxicity Pathways

The finding that 7-iodo-8-quinolinol (and by class extension, its 2-methyl analog) exhibits fungitoxicity that is not reversed by L-cysteine, in contrast to the 7-fluoro analog whose toxicity is fully reversed [4], positions 7-iodo-2-methylquinolin-8-ol as a selective mechanistic probe. Researchers studying antifungal target identification can use this compound to discriminate between thiol-dependent and thiol-independent fungicidal mechanisms. A protocol comparing L-cysteine rescue between 7-iodo and 7-fluoro-2-methyl-8-quinolinol in the same fungal strain provides a binary readout of mechanism class.

Mono-Iodinated Building Block for Structure-Activity Relationship Studies in Metallodrug Development

The demonstrated anticancer activity of Ru(II)-arene complexes bearing 5,7-dihalogenated-2-methyl-8-quinolinol ligands—including an iodo-containing analog—with IC₅₀ values reaching the low nanomolar range (2.00 ± 0.20 nM for the 5,7-dichloro Ru complex against HeLa cells [5]) establishes the broader ligand class as viable for metallodrug development. 7-Iodo-2-methylquinolin-8-ol provides a mono-iodinated entry point for synthesizing and testing novel metal complexes where the single iodine substituent can be systematically compared against dichloro, dibromo, and mixed halogen variants to deconvolute the electronic, steric, and halogen-bonding contributions of each substituent to complex activity and selectivity.

Application
Selection Property
Validation Focus
Positional isomer authentication
NMR-authenticated regiochemistry
Retention-time and spectral benchmarking
Antifungal SAR comparator studies
Position-dependent activity profile
Isomer-specific activity verification
Mechanistic pathway discrimination
L-cysteine reversibility profile
Thiol-dependent vs. independent readout
Metallodrug ligand SAR studies
Mono-iodinated scaffold for complexation
Cell-model activity and selectivity review
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